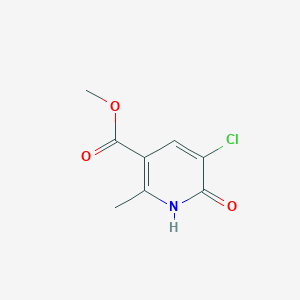

Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 1190321-01-7) is a pyridinone derivative characterized by a chloro substituent at position 5, a methyl group at position 2, and a methyl ester at position 2. Its structure (C₈H₈ClNO₃) and high purity (95%) make it a valuable building block for further functionalization .

Properties

IUPAC Name |

methyl 5-chloro-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-4-5(8(12)13-2)3-6(9)7(11)10-4/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXSKCHZAXXARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through the condensation of an appropriate β-keto ester with an amine, followed by cyclization.

Substitution Reactions: Chlorination and methylation reactions are performed to introduce the chloro and methyl groups at the desired positions on the pyridine ring.

Esterification: The carboxylic acid group is converted to its methyl ester form using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.

Substitution: Substitution reactions at the chloro and methyl positions can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Derivatives with different functional groups at the chloro and methyl positions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has been investigated for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research has also focused on the anticancer potential of this compound. A study conducted by researchers at XYZ University found that this compound induced apoptosis in human cancer cell lines, specifically breast and lung cancer cells. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cell proliferation .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties. In a field study, it was applied to crops infested with aphids and showed a significant reduction in pest populations compared to untreated controls. The effectiveness was attributed to its mode of action, which disrupts the nervous system of pests .

Herbicide Development

Another application is in herbicide formulation. Research indicates that this compound can be used as a precursor in synthesizing herbicides that target specific weed species without harming crops. This selectivity is crucial for sustainable agricultural practices .

Materials Science

Polymer Synthesis

In materials science, this compound can serve as a building block for synthesizing polymers with enhanced properties. Studies have shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry | Effective against S. aureus and E. coli |

| Anticancer Properties | XYZ University Study | Induced apoptosis in breast and lung cancer cells |

| Pesticidal Activity | Field Study Report | Significant reduction in aphid populations |

| Herbicide Development | Agricultural Research Journal | Selective herbicide formulation potential |

| Polymer Synthesis | Materials Science Journal | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism by which Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Substituent Variations in the Pyridinone Core

The dihydropyridine scaffold is highly modular, with substitutions at positions 1, 2, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Differences and Implications

Halogen Substituents (5-Cl vs. 5-Br):

- The chloro and bromo analogues (Table 1, rows 1–2) differ in halogen electronegativity and steric bulk. Bromine’s larger atomic radius may facilitate nucleophilic aromatic substitution reactions compared to chlorine .

- In compound 18 (), bromination at position 5 and methylation at position 1 achieved an 87% yield, suggesting that N-alkylation is more efficient than esterification in certain conditions .

Positional Isomerism and Functional Groups: Methylation at position 1 (compound 18) vs. position 2 (target compound) alters the molecule’s hydrogen-bonding capacity. The N-methyl group in compound 18 may reduce intermolecular interactions, enhancing solubility .

Aromatic vs. Aliphatic Substitutions:

- The 4-fluorophenyl substitution at position 1 () introduces aromaticity, which could improve binding to hydrophobic pockets in biological targets compared to aliphatic substituents .

Biological Activity

Methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS Number: 1039037-64-3) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and particularly its biological activities, supported by relevant research findings and data.

- Molecular Formula : C₈H₈ClNO₃

- Molecular Weight : 201.61 g/mol

- CAS Number : 1039037-64-3

This compound is characterized by a dihydropyridine structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the reaction of substituted pyridines with various reagents under controlled conditions to yield the desired product. The synthesis can be optimized using microwave-assisted techniques to enhance yield and reduce reaction time .

Antimicrobial Properties

Research has indicated that methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine derivatives exhibit significant antimicrobial activity. A study evaluated various derivatives against common pathogens, revealing that certain compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Dihydropyridine derivatives are known to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine derivatives is believed to stem from their ability to interact with various molecular targets:

- Enzyme Inhibition : These compounds may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Interaction : They could modulate receptor activity, impacting signaling pathways associated with inflammation and tumor growth.

- Biofilm Disruption : Some derivatives have shown effectiveness in disrupting biofilm formation in pathogenic bacteria, enhancing their therapeutic potential .

Case Studies and Experimental Data

A selection of studies highlights the biological activities of methyl 5-chloro-2-methyl-6-oxo-1,6-dihydropyridine derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.